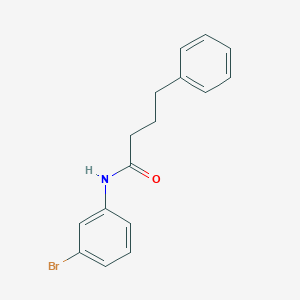

N-(3-bromophenyl)-4-phenylbutanamide

Descripción

N-(3-Bromophenyl)-4-phenylbutanamide is a brominated aromatic amide characterized by a butanamide backbone substituted with a phenyl group at the C4 position and a 3-bromophenyl moiety at the nitrogen atom. Its molecular formula is C₁₆H₁₆BrNO, with a molecular weight of 318.21 g/mol. The compound’s structure (Fig. 1) features a meta-bromine substitution on the phenyl ring, which confers distinct electronic and steric properties compared to para-substituted analogs.

![Fig. 1: Proposed structure of N-(3-bromophenyl)-4-phenylbutanamide]

Propiedades

Fórmula molecular |

C16H16BrNO |

|---|---|

Peso molecular |

318.21g/mol |

Nombre IUPAC |

N-(3-bromophenyl)-4-phenylbutanamide |

InChI |

InChI=1S/C16H16BrNO/c17-14-9-5-10-15(12-14)18-16(19)11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,19) |

Clave InChI |

WJAKPJSSBXGKJS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)Br |

SMILES canónico |

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of N-(3-bromophenyl)-4-phenylbutanamide can be contextualized by comparing it to four structurally related analogs:

N-(4-Bromophenyl)-4-phenylbutanamide (CAS 300727-34-8)

- Molecular Formula: C₁₆H₁₆BrNO

- Molecular Weight : 318.21 g/mol

- Key Difference : Bromine substitution at the para position of the phenyl ring.

- Electronic effects differ: para-bromine may stabilize resonance structures more effectively, altering reactivity in nucleophilic aromatic substitution reactions .

N-(3-Methoxyphenyl)-4-phenylbutanamide (Compound 3vb)

- Molecular Formula: C₁₇H₁₉NO₂

- Molecular Weight : 281.34 g/mol

- Key Difference : Methoxy (-OCH₃) group at the meta position instead of bromine.

- Impact :

- The electron-donating methoxy group increases electron density on the aromatic ring, contrasting with the electron-withdrawing bromine. This may reduce electrophilic substitution reactivity but improve solubility in polar solvents.

- Synthesized via copper-catalyzed coupling (CuBr₂, trans-N,N’-dimethylcyclohexane-1,2-diamine), yielding 79% efficiency under mild conditions .

N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide

- Molecular Formula : C₁₇H₁₇Cl₂N₂O₂

- Molecular Weight : 376.24 g/mol

- Key Differences: Amino (-NH₂) and methyl (-CH₃) groups on the phenyl ring. Dichlorophenoxy substituent on the butanamide chain.

3-Chloro-N-phenylphthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Molecular Weight : 265.67 g/mol

- Key Differences : Phthalimide core instead of butanamide; chlorine substituent.

- Impact :

- The rigid phthalimide structure offers thermal stability, making it suitable for polymer synthesis (e.g., polyimides).

- Chlorine at the meta position directs electrophilic attacks to specific sites, differing from bromine’s steric and electronic profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.